TC Hsd 21 is a selective inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 3, which plays a crucial role in the biosynthesis of androgens and estrogens. This compound has garnered attention for its potential applications in treating conditions related to steroid hormone imbalances, such as hormone-dependent cancers and certain endocrine disorders. Its high selectivity over other isoenzymes makes it particularly valuable in research and therapeutic contexts.
TC Hsd 21 is classified as a biochemical compound with the CAS number 330203-01-5. It is derived from synthetic processes aimed at creating specific inhibitors for steroidogenic enzymes. The compound is noted for its potency, exhibiting an inhibition constant (IC50) of approximately 6 nM in human tissues and 40 nM in mouse tissues against 17β-hydroxysteroid dehydrogenase type 3 .
The synthesis of TC Hsd 21 involves several chemical reactions that are designed to optimize the compound's inhibitory properties. While specific proprietary methods may vary among manufacturers, general synthetic routes typically include:
The synthesis often requires precise control of reaction conditions, including temperature, pH, and reaction time, to achieve the desired yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of TC Hsd 21.
TC Hsd 21 possesses a complex molecular structure characteristic of steroid derivatives. Its specific arrangement of carbon rings and functional groups allows it to interact selectively with the target enzyme.
TC Hsd 21 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The reactivity of TC Hsd 21 is influenced by its functional groups, which can participate in hydrogen bonding and hydrophobic interactions with the enzyme. Kinetic studies often reveal insights into how these reactions occur under physiological conditions.
TC Hsd 21 functions primarily as a competitive inhibitor of 17β-hydroxysteroid dehydrogenase type 3. By binding to the active site of the enzyme, it prevents substrate access, thereby reducing the conversion of androstenedione to testosterone.
TC Hsd 21 has several important applications in scientific research:
TC HSD 21 (Chemical Name: 5-[(3-Bromo-4-hydroxyphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-thiazolidinone; CAS: 330203-01-5) is a potent and highly selective small-molecule inhibitor targeting 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This compound has emerged as an indispensable biochemical probe for investigating androgen biosynthesis pathways, particularly the final enzymatic step converting androstenedione (Δ4-dione) to testosterone. With a molecular weight of 422.32 g/mol (Formula: C₁₇H₁₂BrNO₃S₂), TC HSD 21 exhibits excellent potency, demonstrating half-maximal inhibitory concentration (IC₅₀) values of 14 nM against human recombinant 17β-HSD3 expressed in HeLa cells and 6 nM against the human enzyme in standardized assays [1] [4]. Its primary research utility lies in its ability to selectively disrupt testosterone synthesis without significant interference with related steroidogenic enzymes or nuclear receptors, making it a valuable tool for elucidating the physiological and pathophysiological roles of 17β-HSD3 in developmental biology, endocrinology, and oncology [1] [9].
The development of TC HSD 21 occurred against a backdrop of increasing interest in modulating tissue-specific androgen production. Before its identification in 2012 by Harada et al., 17β-HSD3 inhibitor research was characterized by limited compound selectivity and insufficient enzymatic specificity. Early inhibitors often suffered from off-target effects, particularly cross-reactivity with other 17β-HSD isoforms (e.g., types 1 and 2) or nuclear hormone receptors (e.g., estrogen and androgen receptors), complicating the interpretation of experimental results [6]. The discovery of TC HSD 21 represented a significant advancement originating from systematic screening of thiazolidinone derivatives optimized for both potency and selectivity. This breakthrough was facilitated by improved understanding of 17β-HSD3's structural biology, particularly the enzyme's substrate-binding pocket and cofactor (NADPH) interactions [4] [9]. Subsequent structure-activity relationship (SAR) studies have focused on modifications to the thiothiazolidinone core and brominated phenol ring to enhance metabolic stability and bioavailability while maintaining target specificity [9].
Table 1: Evolution of 17β-HSD3 Inhibitors Leading to TC HSD 21
Generation | Representative Compounds | Key Limitations | Advancements with TC HSD 21 |
---|---|---|---|
First (2000s) | Non-selective steroidal analogs (e.g., epiestrol) | Low potency (IC₅₀ >1 µM), significant cross-reactivity with other HSDs and receptors | High potency (IC₅₀ = 6-14 nM) and exceptional selectivity |
Second (Late 2000s) | Early non-steroidal inhibitors (e.g., benzophenone derivatives) | Moderate selectivity, poor cellular activity | Demonstrated efficacy in cellular models (HeLa cells expressing recombinant enzyme) |
Third (Post-2012) | TC HSD 21 and optimized analogs | Requires further pharmacokinetic optimization | Serves as gold standard for biochemical studies due to target specificity |
17β-HSD3 occupies a critical position in steroidogenic pathways due to its tissue-specific expression and irreplaceable catalytic function. This enzyme, predominantly located in the testes, catalyzes the NADPH-dependent reduction of Δ4-androstenedione (a relatively weak androgen) to yield potent testosterone, the primary circulating androgen in males. Unlike the ubiquitously expressed 17β-HSD5 (AKR1C3), which can also perform this conversion but with broader substrate specificity, 17β-HSD3 exhibits strict substrate preference and testis-specific localization under physiological conditions [3] [8]. This enzymatic step represents the terminal reaction in the Leydig cell testosterone biosynthesis pathway, making it a crucial regulator of androgen homeostasis.
The therapeutic significance of inhibiting 17β-HSD3 extends to multiple conditions:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7